N-Butyl-D-gluconamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-N-butyl-2,3,4,5,6-pentahydroxyhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6/c1-2-3-4-11-10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,2-5H2,1H3,(H,11,17)/t6-,7-,8+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYAIAMXDBHCTJ-LURQLKTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314971 | |
| Record name | N-Butyl-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18375-57-0 | |
| Record name | N-Butyl-D-gluconamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18375-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl-D-gluconamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butyl-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butyl-D-gluconamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Conventional Synthetic Pathways for N-Butyl-D-gluconamide and Related Aldonamides
The synthesis of this compound and similar aldonamides has traditionally relied on established chemical reactions. These methods, while effective, often involve conditions and reagents that are now being re-evaluated in the context of green chemistry.
Aminolysis Reactions of Sugar Lactones with Amines (e.g., δ-Gluconolactone with n-Butylamine)
A primary and widely utilized method for synthesizing this compound is the aminolysis of a sugar lactone, specifically δ-Gluconolactone, with n-Butylamine. researchgate.net This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the lactone ring, leading to the opening of the ring and the formation of the corresponding amide.
The reaction is typically carried out in a suitable solvent. While effective, conventional methods often necessitate the use of hazardous solvents like pyridine, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), and may require prolonged reaction times under reflux conditions. researchgate.net The use of an excess of the amine, sometimes up to four equivalents, has also been reported to drive the reaction to completion, although this can complicate the purification process. researchgate.net
Strategies for Purification and Yield Optimization
Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, byproducts, and solvents. Traditional purification strategies often involve crystallization, recrystallization, or column chromatography. google.comtandfonline.com The choice of solvent for these processes is critical for obtaining a high-purity product. In some instances, a simple aqueous work-up can be sufficient to isolate the product, particularly in cleaner reaction systems. researchgate.netmdpi.com
Yield optimization is a key consideration in the synthesis of this compound. Factors influencing the yield include the reaction temperature, reaction time, stoichiometry of the reactants, and the choice of solvent. For instance, the reaction of δ-gluconolactone with N,N-dimethylethylenediamine in methanol (B129727) at 60°C for 24 hours has been reported to produce the corresponding amide in high yield (85-95%) after a straightforward purification step. mdpi.com In some cases, protecting the hydroxyl groups of the sugar lactone via peracetylation was necessary to facilitate purification, though this adds extra steps to the synthesis. researchgate.net
Advanced and Sustainable Synthetic Approaches
In response to the growing need for environmentally benign chemical processes, advanced and sustainable methods for the synthesis of this compound and other aldonamides are being developed. These approaches aim to minimize waste, reduce energy consumption, and utilize safer reagents.
Mechanochemical Synthesis Techniques for Aldonamides
Mechanochemistry, which involves inducing reactions through mechanical force, has emerged as a promising green alternative for the synthesis of aldonamides. researchgate.netmdpi.comu-picardie.fr This solvent-free or low-solvent technique offers several advantages, including significantly reduced reaction times, high yields, and simplified work-up procedures.
In a notable example, the mechanochemical synthesis of aldonamides was achieved by grinding stoichiometric amounts of a sugar lactone and an amine in the presence of a small amount of water as a liquid-assisted grinding (LAG) agent. researchgate.netmdpi.com This method has been shown to be highly efficient, with the reaction between galactonolactone (B1212098) and dodecylamine (B51217) reaching 90% yield after only 5 minutes of grinding. researchgate.netmdpi.com The resulting product could be isolated through a simple aqueous work-up. researchgate.netmdpi.com This technique has demonstrated broad applicability with various amines and sugar lactones, including gluco- and ribono-lactone, and is compatible with a range of functional groups. researchgate.netmdpi.com
Green Chemistry Principles in this compound Derivatization
The principles of green chemistry are increasingly being applied to the synthesis and derivatization of this compound. researchgate.netopcw.orgresearchgate.net These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents and reagents, and designing for energy efficiency. opcw.orgresearchgate.netacs.org
Key aspects of green chemistry relevant to this compound synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as D-glucose, from which δ-gluconolactone is derived. opcw.org
Reduction of Derivatives: Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and the generation of waste. acs.orgscispace.com
Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. opcw.org
Safer Solvents and Auxiliaries: Opting for less hazardous solvents or, ideally, solvent-free conditions. opcw.org
The development of synthetic methods that operate at ambient temperature and pressure also aligns with the principle of designing for energy efficiency. acs.org
Derivatization and Analog Development
The development of derivatives and analogs of this compound can lead to compounds with tailored properties for specific applications. This can involve modification of the alkyl chain or the polyhydroxyalkyl group.
One approach to derivatization involves the reaction of the primary hydroxyl group of the gluconamide (B1216962). For example, N-dodecyl-6-O-sulfo-d-gluconamide has been synthesized, introducing a sulfate (B86663) group to the molecule. u-picardie.fr Another example is the synthesis of N-(3-triethoxysilylpropyl)gluconamide, which incorporates a silane (B1218182) functional group, allowing it to act as a hydrophilic coupling agent. gelest.com
Synthesis of N-Alkyl-D-gluconamide Homologues and Structural Analogues
The synthesis of N-alkyl-D-gluconamide homologues typically involves the reaction of D-glucono-δ-lactone with a corresponding alkylamine. This straightforward amidation reaction allows for the systematic variation of the alkyl chain length, enabling the study of structure-property relationships. For instance, a homologous series of N,N-di-n-alkyl-substituted amides has been synthesized from D-glucono-δ-lactone to investigate their surface-active properties. nih.gov The reaction is often carried out in a suitable solvent like methanol. acs.org
The general synthetic approach involves the nucleophilic attack of the amine on the lactone ring, leading to its opening and the formation of the amide bond. acs.org This method has been successfully employed to prepare a range of N-alkyl-D-gluconamides with varying alkyl chain lengths, from shorter chains like butyl to longer chains such as dodecyl. researchgate.netnih.gov
Structural analogues of this compound can also be synthesized by modifying either the gluconamide headgroup or the alkyl chain. For example, N-alkyl-N-(2-hydroxyethyl)gluconamides have been synthesized, introducing a hydroxyl group on the nitrogen substituent. researchgate.net Furthermore, structural isomers of the alkyl chain, such as isobutyl and sec-butyl groups, have been incorporated to study their effects on properties like ice recrystallization inhibition. researchgate.net
The synthesis of these homologues and analogues is crucial for understanding how modifications to the molecular structure, such as chain length and branching, influence their physicochemical properties and potential applications. researchgate.nettandfonline.com
Table 1: Examples of Synthesized N-Alkyl-D-gluconamide Homologues and Analogues
| Compound Name | Alkyl Group | Reference |
| This compound | n-Butyl | publish.csiro.au |
| N-Hexyl-D-gluconamide | n-Hexyl | researchgate.net |
| N-Octyl-D-gluconamide | n-Octyl | researchgate.net |
| N-Decyl-D-gluconamide | n-Decyl | researchgate.net |
| N-Dodecyl-D-gluconamide | n-Dodecyl | researchgate.net |
| N-Isobutyl-D-gluconamide | Isobutyl | researchgate.net |
| N-sec-Butyl-D-gluconamide | sec-Butyl | researchgate.net |
| N-Alkyl-N-(2-hydroxyethyl)gluconamides | n-C10H21, n-C12H25, n-C14H29 | researchgate.net |
Chemical Modification for Functional Group Incorporation
The chemical modification of this compound allows for the introduction of various functional groups to tailor its properties for specific needs. These modifications can target the hydroxyl groups of the gluconamide moiety or the amide group itself.
One common modification is the introduction of protecting groups on the hydroxyl functions. wikipedia.org For example, benzyl (B1604629) groups can be used to protect the hydroxyls of D-glucono-δ-lactone before amidation. These protecting groups can be subsequently removed to yield the desired N-alkyl-D-gluconamide. This strategy is particularly useful in multi-step syntheses where the hydroxyl groups might interfere with subsequent reactions. hilarispublisher.com
Functional groups can also be incorporated into the alkyl chain. For instance, a terminal azide (B81097) or alkyne can be introduced to allow for "click" chemistry reactions, enabling the attachment of a wide variety of molecules. hilarispublisher.com This approach provides a versatile platform for creating complex gluconamide derivatives.
Another strategy involves the direct functionalization of the gluconamide structure. For example, phosphonate (B1237965) groups have been introduced to create analogues with improved water solubility. researchgate.net Furthermore, the amide nitrogen can be further substituted, as seen in the synthesis of N-alkyl-N-(2-hydroxyethyl)gluconamides, which introduces an additional hydroxyl group. researchgate.net These modifications are instrumental in fine-tuning the hydrophilic-lipophilic balance and other physicochemical properties of the molecule.
Formation of Quaternary Halides of Gluconamides for Specific Applications
The quaternization of gluconamides containing a tertiary amine function leads to the formation of quaternary ammonium (B1175870) halides, which often exhibit enhanced properties such as increased water solubility and substantivity to skin and hair. google.comgoogle.com This chemical transformation is particularly relevant for applications in personal care products.
The synthesis of these quaternary halides typically involves a two-step process. First, a gluconamide intermediate bearing a tertiary amine is prepared. This is often achieved by reacting D-glucono-δ-lactone with a dialkylaminoalkylamine, such as gamma-dimethylaminopropylamine. google.comgoogle.com
In the second step, the resulting gluconamide is quaternized by reacting it with an alkyl halide or a hydroxyalkyl halide. google.com Common quaternizing agents include alkyl chlorides and bromides. google.com The reaction can be carried out in a polar solvent, and due to the hydrophilic nature of the gluconic acid moiety, water can also serve as a suitable reaction medium. google.com
This process can be adapted to produce both mono- and bis-quaternary ammonium halides. For example, reacting the gluconamide intermediate with ethylene (B1197577) chlorohydrin yields a mono-quaternary chloride salt, while reaction with 1,4-dichlorobutane (B89584) can produce a bis-quaternary chloride salt. google.com The choice of the quaternizing agent allows for the introduction of various alkyl or hydroxyalkyl groups, further tailoring the properties of the final product. google.com These quaternary gluconamids have been noted for their emollient properties and high substantivity to keratinous substances. googleapis.com
Structural Characterization and Supramolecular Organization
Advanced Spectroscopic and Diffraction Techniques in Characterization
To fully comprehend the behavior of N-Butyl-D-gluconamide, scientists employ a range of sophisticated analytical methods. These techniques provide invaluable insights into its three-dimensional structure and how individual molecules interact to form larger assemblies.
X-ray crystallography is a powerful tool for determining the precise arrangement of atoms within a crystalline solid. bioscience.fiunl.edu For D-gluconamides, this technique has been instrumental in revealing the detailed molecular packing and hydrogen-bonding networks that govern their solid-state architecture. nih.govresearchgate.net Studies on related N-alkyl-D-gluconamides have shown that in their anhydrous crystalline form, the molecules often adopt a head-to-tail packing arrangement. core.ac.uk This is in contrast to the tail-to-tail arrangement observed in their hydrated, self-assembled structures. core.ac.uk The crystal structures of various D-gluconamide derivatives have been determined, providing a foundational understanding of the conformational preferences and intermolecular interactions that influence their macroscopic properties. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable techniques for confirming the chemical structure of this compound and its analogs in solution and the solid state. semanticscholar.orglehigh.edu
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. libretexts.org For this compound, ¹H NMR spectra show characteristic signals for the protons on the butyl chain and the gluconamide (B1216962) headgroup. semanticscholar.org For instance, the protons on the carbon adjacent to the nitrogen atom typically appear in the range of 2.3-3.0 ppm. libretexts.org The chemical shifts and coupling constants observed in NMR spectra help to confirm the connectivity of atoms and the stereochemistry of the gluconamide moiety. semanticscholar.orgacs.org
IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the IR spectrum will exhibit characteristic absorption bands for the amide group (C=O stretch and N-H stretch/bend) and the hydroxyl groups (O-H stretch) of the gluconamide headgroup. semanticscholar.orgresearchgate.net These spectral signatures provide definitive evidence for the presence of these key functional groups and can also offer insights into hydrogen bonding interactions. docbrown.info
| Spectroscopic Data for N-Alkyl-D-gluconamides | |
| Technique | Observed Features |
| ¹H NMR (DMSO-d6) | Signals for NH proton, OH protons, and protons of the alkyl chain and gluconamide backbone. semanticscholar.org |
| ¹³C NMR (DMSO-d6) | Resonances for the carbonyl carbon (C=O), carbons of the gluconamide headgroup, and carbons of the alkyl chain. semanticscholar.orgresearchgate.net |
| FT-IR (cm⁻¹) | Strong absorptions corresponding to O-H stretching, C-H stretching, C=O stretching (amide I), and N-H bending (amide II). semanticscholar.orgresearchgate.net |
Supramolecular Assembly and Aggregation Phenomena
The amphiphilic character of N-alkyl-D-gluconamides, including the n-butyl derivative, drives their spontaneous self-assembly in aqueous solutions, leading to the formation of a variety of fascinating and functional supramolecular structures.
One of the most remarkable features of N-alkyl-D-gluconamides is their ability to form helical aggregates in water. acs.org These chiral structures arise from the molecular chirality of the D-gluconamide headgroup. acs.org Early studies observed the formation of highly ordered, right-handed twisted ropes in hydrogels of N-alkyl-D-gluconamides at concentrations as low as 1%. acs.org Further investigations using high-resolution electron microscopy and other techniques revealed that these aggregates can be complex structures, such as quadruple helices formed from the intertwining of four micellar fibers. acs.orgacs.org The formation of these helical structures is a hierarchical process that begins with the self-assembly of individual molecules into smaller aggregates, which then twist and associate to form the final helical architecture. acs.org The stability of these helical aggregates can be influenced by factors such as the length of the alkyl chain and the stereochemistry of the sugar headgroup. acs.org
Like typical surfactants, this compound exhibits amphiphilic behavior in water, forming micelles above a certain concentration known as the critical micelle concentration (CMC). mdpi.comaps.org These micelles consist of a hydrophobic core, formed by the aggregation of the n-butyl tails, and a hydrophilic shell, composed of the D-gluconamide headgroups exposed to the aqueous environment. mdpi.com The formation of micelles is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic alkyl chains and water molecules. The CMC and the size and shape of the resulting micelles can be influenced by factors such as temperature, pH, and the presence of additives. mdpi.com The study of micelle formation is crucial for understanding the surface activity and potential applications of this compound in areas such as detergency and emulsification. google.com
| Aggregation Properties of N-Alkyl-D-gluconamides | |
| Phenomenon | Description |
| Helical Aggregates | Formation of twisted, rope-like structures, often with a right-handed twist, driven by the chirality of the gluconamide headgroup. acs.orgacs.org |
| Micelle Formation | Self-assembly into spherical or cylindrical aggregates with a hydrophobic core and a hydrophilic shell above the critical micelle concentration (CMC). ethz.chnih.gov |
| Hydrogelation | Formation of three-dimensional networks that immobilize water, leading to the formation of a gel. researchgate.netrsc.org |
Certain N-alkyl-D-gluconamides have the ability to form hydrogels, which are three-dimensional networks of self-assembled molecules that can entrap large amounts of water. researchgate.net The formation of these gels is typically induced by a change in temperature, where cooling a hot aqueous solution of the gluconamide leads to the self-assembly of the molecules into long, entangled fibers that form the gel network. researchgate.netrsc.org However, hydrogels formed from simple N-alkyl-D-gluconamides can have a tendency to crystallize and may lack certain desirable properties like thixotropy (the ability to become fluid when shaken and then return to a gel state). researchgate.net Research has shown that modifying the molecular structure, for example by introducing a glycine (B1666218) linker between the alkyl chain and the glucomaine moiety, can lead to the formation of more stable and thixotropic hydrogels. researchgate.net The study of hydrogelation is an active area of research, with potential applications in fields such as biomaterials and drug delivery. rsc.orgrug.nl
Biochemical Interactions and Enzymatic Reaction Mechanisms
Enzyme-Substrate and Inhibitor Kinetics
Interaction Profiles with Glycosidases (e.g., β-Glucosidase from Stachybotrys atra)
N-Butyl-D-gluconamide has been identified as an acceptor for glucosyl transfer in reactions catalyzed by the β-glucosidase from the fungus Stachybotrys atra. publish.csiro.au This indicates that the compound can interact with the enzyme's active site and participate in the transfer of a glucosyl residue. publish.csiro.au While it is a more efficient acceptor than water, it is not considered to have a high affinity for the enzyme when compared to other highly efficient acceptors. publish.csiro.au The interaction is influenced by the polarity of the R group in the generalized formula D-gluco-CH2OH(CHOH)4R; less polar R groups, such as the butyl group in this compound, lead to more effective interaction with the acceptor center of the enzyme. publish.csiro.au
Research has shown a progressive increase in the reaction rate when moving from D-gluconamide to its N-butyl derivative, suggesting that the N-butyl group enhances the acceptor action. publish.csiro.au Chromatographic analysis of digests containing this compound and phenyl β-D-glucopyranoside revealed an additional spot, providing direct evidence of the formation of a new product resulting from the glucosyl transfer. publish.csiro.au
Elucidation of Glucosyl Transfer and Competitive Inhibition Mechanisms
This compound exhibits a dual role in its interaction with the β-glucosidase of S. atra, acting as both an acceptor for glucosyl transfer and a competitive inhibitor. publish.csiro.au This dual functionality arises from its ability to interact with both the donor and acceptor centers of the enzyme simultaneously. publish.csiro.au The competitive inhibition aspect suggests that it competes with the substrate for binding to the enzyme's active site. publish.csiro.auresearchgate.net
The mechanism of inhibition is tied to the structure of the molecule. While highly polar groups on similar D-glucose analogues result in effective competitive inhibition, the less polar nature of the N-butyl group in this compound favors interaction with the acceptor center. publish.csiro.au However, the potential for some degree of competitive inhibition cannot be entirely dismissed, highlighting the complexity of its interaction with the enzyme. publish.csiro.au
Carbohydrate-Binding Protein Interactions
Specificity of Lectin Binding by Gluconamide-Modified Polymers (e.g., Concanavalin A, RCA120)
Gluconamide-modified polymers have been synthesized and their interactions with specific lectins have been studied. Lectins are proteins that bind to specific carbohydrate structures. For instance, Concanavalin A (Con A) is known to specifically bind to glycopolymers that contain mannosyl and glucosyl residues. researchgate.net
In one study, novel glycopolymers were created using N-(4-aminobutyl)-d-gluconamide (NABG), among other aminosaccharides. researchgate.net The subsequent evaluation of their affinity to lectins, including Concanavalin A and Ricinus communis Agglutinin 120 (RCA120), demonstrated a significant and specific interaction. researchgate.net RCA120, in contrast to Con A, primarily interacts with glycopolymers containing galactosyl residues. researchgate.netresearchgate.net This specificity in binding highlights the potential of gluconamide-modified polymers in applications requiring targeted molecular recognition. researchgate.net
Design of Glycopolymers for Mimicry of Biological Interactions
The development of glycopolymers containing moieties like this compound is part of a broader effort to create materials that can mimic biological functions. nih.gov These synthetic polymers, with their pendant carbohydrate groups, are designed to imitate the behavior of natural glycoconjugates. mdpi.com The ability of these glycopolymers to engage in specific interactions, such as binding to lectins, is a key aspect of their biomimetic design. researchgate.netmdpi.com
For example, glycopolymers have been synthesized from ethylene-vinyl alcohol (EVOH) copolymers and subsequently coupled with aminosaccharides like N-(4-aminobutyl)-d-gluconamide. researchgate.net The resulting materials exhibit specific molecular recognition capabilities, which are fundamental to many biological processes. researchgate.net The goal is to create advanced biomaterials with multifaceted chemical, biological, and physical properties for various therapeutic and biomedical applications. nih.gov
Cryobiological Mechanisms and Ice Recrystallization Inhibition
N-alkyl-D-gluconamides, including this compound, have been identified as effective inhibitors of ice recrystallization. cryoletters.orgmdpi.com Ice recrystallization is a process where larger ice crystals grow at the expense of smaller ones, which can cause significant damage to biological materials during cryopreservation. rsc.org
The mechanism by which these small molecules inhibit ice recrystallization is thought to differ from that of antifreeze proteins (AFPs) and antifreeze glycoproteins (AFGPs). cryoletters.org Instead of binding directly to the ice crystal surface, it is proposed that these compounds disrupt the transfer of water molecules between ice crystals. cryoletters.org This disruption is believed to occur at the quasi-liquid layer (QLL)–bulk water interface between adjacent ice crystals, making the transfer of water molecules to the ordered ice lattice less favorable. rsc.org
Studies have shown that the effectiveness of N-alkyl-D-gluconamides as ice recrystallization inhibitors (IRIs) is influenced by their structure. For instance, the presence of the amide proton is considered important for their activity. rsc.org While N-octyl-D-gluconamide has shown high activity, derivatives with modified structures, such as the addition of a polar sodium phosphonate (B1237965) group, have exhibited decreased IRI activity, underscoring the delicate hydrophobic/hydrophilic balance required for effective inhibition. mdpi.com The potential of these compounds as cryoprotectants is significant, as they could help improve the viability of cryopreserved cells and tissues by mitigating the damaging effects of ice recrystallization. rsc.orgnih.gov
Data Tables
Table 1: Interaction of N-Alkyl-D-Gluconamides with β-Glucosidase from Stachybotrys atra
| Compound | Role | Observation |
| D-gluconamide | Ineffective Acceptor | No significant increase in reaction rate. |
| This compound | Acceptor & Competitive Inhibitor | Steady increase in reaction rate; appearance of a new product spot on chromatograms. |
| Phenyl β-D-glucopyranoside | Substrate | Glucosyl donor in the enzymatic reaction. |
Table 2: Lectin Binding Specificity of Gluconamide-Modified Polymers
| Glycopolymer Moiety | Lectin | Binding Specificity |
| N-(4-aminobutyl)-d-gluconamide (NABG) | Concanavalin A | Binds to glucosyl residues. |
| N-(4-aminobutyl)-O-β-d-galactopyranosyl-(1→4)-d-gluconamide (NABL) | RCA120 | Binds to galactosyl residues. |
Structure-Activity Relationships in Cryoprotective Performance
The effectiveness of N-Alkyl-D-gluconamides as ice recrystallization inhibitors is highly dependent on their molecular structure, specifically the interplay between their hydrophobic and hydrophilic components. annualreviews.orgresearchgate.net This structure-activity relationship (SAR) dictates their cryoprotective performance and is governed by several key features.
A crucial factor is the amphiphilicity of the molecule, which must be carefully balanced. annualreviews.orgresearchgate.netmdpi.com The molecule consists of a hydrophilic D-gluconamide head group and a hydrophobic N-alkyl chain. Studies have systematically demonstrated that the length of this alkyl chain is a primary determinant of IRI activity. A minimum threshold of hydrophobicity is necessary for significant inhibition; for instance, N-Propyl-D-gluconamide shows little to no measurable activity. cryoletters.org As the alkyl chain length increases from butyl to octyl, the IRI activity is markedly enhanced. google.com
Table 1: Influence of N-Alkyl Chain Length on Ice Recrystallization Inhibition (IRI) Activity of N-Alkyl-D-gluconamides Data is estimated from graphical representations in patent literature and is shown as Mean Grain Size (MGS) relative to a control, where a smaller percentage indicates higher IRI activity.
| Compound | Alkyl Chain | Approximate IRI Activity (% MGS) |
| N-Propyl-D-gluconamide | C3 | ~95% |
| This compound | C4 | ~80% |
| N-Pentyl-D-gluconamide | C5 | ~65% |
| N-Hexyl-D-gluconamide | C6 | ~50% |
| N-Heptyl-D-gluconamide | C7 | ~35% |
| N-Octyl-D-gluconamide | C8 | ~25% |
| N-Nonyl-D-gluconamide | C9 | ~25% |
| Source: Adapted from graphical data presented in patent US9648869B2. google.com |
While increasing hydrophobicity via chain length boosts activity, the hydrophilic portion of the molecule is equally important. Carbohydrates with a smaller hydrophilic head group, such as the N-alkyl-erythronamides, exhibit reduced activity compared to N-alkyl-D-aldonamides with the same alkyl chain length. cryoletters.org This underscores the need for a substantial hydrophilic component to maintain the delicate amphiphilic balance required for potent IRI activity. cryoletters.org
Furthermore, the amide bond linking the alkyl chain and the gluconamide (B1216962) head is an essential structural feature. rsc.org When the proton of the amide bond is replaced, as in N-methylated analogues, the resulting compounds show only weak IRI activity. rsc.org This indicates that the amide proton plays a critical role in the molecule's interaction at the ice-water interface.
The importance of this specific hydrophobic-hydrophilic balance is further demonstrated by modifications that alter it. For example, installing a highly polar sodium phosphonate group at the end of the alkyl chain of N-Octyl-D-gluconamide, a potent inhibitor, drastically reduces its effectiveness. mdpi.com
Table 2: Effect of Structural Modification on IRI Activity of N-Octyl-D-gluconamide
| Compound | Modification | IC₅₀ Value (mM) |
| N-Octyl-D-gluconamide | None (Parent Compound) | 0.09 |
| Sodium phosphonate derivative of N-Octyl-D-gluconamide | Addition of a polar phosphonate group to the octyl chain | 21 |
| Source: Investigating the Solubility and Activity of a Novel Class of Ice Recrystallization Inhibitors. mdpi.com |
This approximate 20-fold decrease in activity upon adding a polar group highlights that any significant disruption to the carefully balanced amphiphilicity of the molecule is detrimental to its cryoprotective performance. mdpi.com
Applications in Advanced Materials Science and Chemical Processes
Surfactant and Interface Science
Evaluation of N-Butyl-D-gluconamide as a Bio-based Surfactant
This compound is increasingly recognized for its potential as a bio-based surfactant. basf.com Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, or between a liquid and a solid. The amphiphilic nature of this compound, meaning it possesses both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, allows it to be an effective surfactant. The hydrophilic portion is derived from the gluconamide (B1216962) group, while the hydrophobic part consists of the butyl chain.
This dual nature enables this compound to be used in a variety of applications, including cleaning agents and personal care products. ontosight.ai Its biodegradability makes it an environmentally preferable alternative to some traditional petroleum-based surfactants. Research into sugar-based surfactants, such as N-alkyl-D-gluconamides, highlights their favorable properties, including their ability to form stable micelles and their effectiveness in reducing surface tension. acs.org
The performance of this compound as a surfactant is influenced by its molecular structure. The length of the alkyl chain and the nature of the hydrophilic head group are critical in determining its surface activity, critical micelle concentration (CMC), and foaming ability.
Role in Wetting, Dispersion, and Interfacial Phenomena in Industrial Processes
The surfactant properties of this compound make it valuable in various industrial processes that rely on the control of wetting, dispersion, and interfacial phenomena. researchgate.net Wetting agents are crucial for ensuring that liquids spread evenly over surfaces, a requirement in applications ranging from coatings and printing to agricultural sprays. slideshare.net Dispersing agents are necessary to prevent the aggregation of solid particles in a liquid medium, which is vital in the production of paints, inks, and other formulations.
This compound's ability to lower surface tension allows it to function effectively as both a wetting and dispersing agent. slideshare.net In industrial cleaning formulations, it enhances the ability of the cleaning solution to penetrate and remove soils from surfaces. chemicalland21.com In the textile and leather industries, it can improve the penetration of dyes and other treatment agents into the material.
The following table summarizes the key industrial applications driven by the interfacial properties of this compound:
| Industrial Process | Role of this compound |
| Coatings & Inks | Acts as a dispersing agent to stabilize pigment particles, ensuring uniform color and consistency. |
| Agricultural Formulations | Functions as a wetting agent in pesticide and herbicide sprays, improving coverage on plant surfaces. |
| Industrial Cleaning | Enhances the wetting and penetrating power of cleaning solutions for more effective soil removal. chemicalland21.com |
| Textile & Leather Processing | Improves the penetration of dyes and finishing agents, leading to more uniform and higher quality products. |
Functional Polymer and Glycopolymer Research
Chemical Modification of Polymers with Gluconamide Moieties (e.g., for Amphiphilic Glycopolymer Synthesis)
The incorporation of gluconamide moieties, such as those from this compound, into polymer structures is a significant area of research. researchgate.netrsc.org This modification can impart desirable properties to the resulting polymers, particularly for creating amphiphilic glycopolymers. nih.govmdpi.com Glycopolymers are synthetic polymers with pendant carbohydrate groups, and they are of great interest for their potential applications in biomedicine and materials science. researchgate.net
The synthesis of amphiphilic glycopolymers often involves the polymerization of a glycomonomer, which can be derived from this compound. rug.nl These glycopolymers can self-assemble in aqueous solutions to form various structures, such as micelles or nanoparticles, which have potential uses in drug delivery and other biomedical applications. nih.gov The gluconamide group provides the hydrophilic character, while a hydrophobic polymer backbone or other incorporated hydrophobic monomers contribute to the amphiphilicity.
Researchers have explored various polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP), to create well-defined glycopolymers with controlled molecular weights and architectures. mdpi.comresearchgate.net
Polymer-Based Systems for Modulating Cell-Material Interactions (e.g., Cell Attachment in in vitro models)
Polymer-based systems containing gluconamide moieties are being investigated for their ability to modulate cell-material interactions. plos.org The surface properties of a material can significantly influence how cells attach and grow, which is a critical consideration in the design of biomaterials for tissue engineering and medical implants. semanticscholar.org
Glycopolymers, including those with gluconamide groups, can mimic the carbohydrate structures found on cell surfaces and in the extracellular matrix. nih.gov This mimicry can be used to control cell adhesion in a specific manner. For instance, polymers functionalized with N-(4-aminobutyl)-D-gluconamide have been shown to interact with specific lectins, which are proteins that bind to carbohydrates. nih.gov This specific recognition can be harnessed to promote the attachment of certain cell types while preventing the adhesion of others.
The ability to control cell attachment is crucial for developing advanced in vitro cell culture models and for designing scaffolds that can guide tissue regeneration. koreamed.org Research has shown that the density and presentation of the carbohydrate moieties on the polymer surface can be tuned to optimize cell response. tandfonline.com
Environmental and Agricultural Technologies
In the realm of environmental and agricultural technologies, this compound has emerged as a component in innovative solutions. mdpi.comresearchgate.net Its biodegradable nature makes it an attractive candidate for applications where environmental impact is a concern.
One notable application is its use as a chelating agent in agricultural formulations. mdpi.commdpi.com Chelating agents are compounds that can bind to metal ions, keeping them soluble and available for plant uptake. This compound has been used to create biodegradable chelates for delivering essential micronutrients like copper to crops. mdpi.commdpi.com This is particularly important for improving crop yield and quality. researchgate.net Studies have shown that innovative fertilizers incorporating this compound-based chelates can enhance the biometric characteristics and chemical composition of crops like soybeans and wheat. mdpi.commdpi.com
The use of such biodegradable chelating agents offers a more sustainable alternative to traditional synthetic chelators, which can persist in the environment. researchgate.net This aligns with the growing demand for environmentally friendly agricultural practices.
The following table highlights research findings on the impact of this compound-based chelates in agriculture:
| Crop | Micronutrient | Observed Effect | Reference |
| Soybean | Copper (Cu) | Increased yield and improved biometric characteristics. | mdpi.com |
| Wheat | Copper (Cu) | Enhanced fresh and dry matter yield of grain. | mdpi.com |
Development of this compound Derivatives as Green Mineral Scale Inhibitors
The formation of mineral scales, such as barium sulfate (B86663) (BaSO₄), is a significant issue in various industrial processes, leading to reduced efficiency and equipment failure. researchgate.netnih.gov Traditional scale inhibitors are often synthetic polymers that raise environmental concerns due to their poor biodegradability. nih.govvlsci.com In the quest for greener alternatives, researchers have turned to carbohydrate-based molecules.
A series of D-gluconamide derivatives have been synthesized and evaluated for their potential as environmentally friendly scale inhibitors. researchgate.net The synthesis often involves the reaction of D-glucono-δ-lactone with various amines. In one study, thirteen different D-gluconamides were synthesized and tested for their ability to inhibit the precipitation of BaSO₄ from an aqueous solution. researchgate.net Among the synthesized compounds, certain derivatives demonstrated notable inhibitory effects. For instance, two specific N-alkyl-D-gluconamide derivatives showed a significant reduction in BaSO₄ precipitation. researchgate.net
The research in this area highlights the potential of modifying the hydrophobic alkyl chain of the gluconamide to enhance its interaction with and inhibition of mineral scale crystal growth. While this compound itself was synthesized as part of this series of compounds, the most promising results were observed with its longer-chain counterparts. researchgate.net
| Compound | Inhibition of BaSO₄ Precipitation (%) |
| N-Octyl-D-gluconamide | 47 |
| N-Dodecyl-D-gluconamide | 51 |
| Data sourced from a study on D-gluconamide derivatives as green mineral scale inhibitors. researchgate.net |
Chelate Applications for Environmentally Safe Micronutrient Carriers in Agronomy
In agriculture, the efficient delivery of essential micronutrients to crops is crucial for optimal growth and yield. mdpi.com Chelating agents are used to form stable, water-soluble complexes with metal ions, preventing their precipitation in the soil and enhancing their bioavailability to plants. mdpi.commdpi.com However, many conventional chelating agents like EDTA (ethylenediaminetetraacetic acid) are not readily biodegradable, leading to environmental persistence. mdpi.comresearchgate.net
This compound has emerged as a promising biodegradable ligand for creating environmentally safe micronutrient carriers. researchgate.netoulu.fi It has been specifically patented and utilized for the production of copper (Cu) chelates for agricultural use. researchgate.netoulu.fi Studies have investigated the effects of these innovative, biodegradable chelates on crops such as soybean and wheat. researchgate.netoulu.fi
In a study on soybean cultivation, an this compound-based copper chelate was applied to the soil. researchgate.net The results indicated that this formulation had a positive impact on certain plant characteristics and increased the copper content in the above-ground parts of the soybean plants. researchgate.net Similarly, in wheat cultivation, a fertilizer containing the same copper chelate was shown to positively influence plant growth and yield. oulu.fi These findings underscore the potential of this compound as a key component in the development of sustainable agricultural practices, offering an effective and environmentally responsible method for micronutrient delivery. researchgate.netoulu.fi
| Crop | Micronutrient Chelate | Observed Effects |
| Soybean | Copper this compound | Increased Cu content in plant organs, positive impact on plant characteristics. researchgate.net |
| Wheat | Copper this compound | Positive effect on plant growth, yield, and nutrient uptake. oulu.fi |
| Summary of findings from studies on the agricultural application of this compound chelates. |
Emerging Applications in Ionic Liquids and Nanomaterials
The versatility of this compound extends to the synthesis of advanced materials like ionic liquids and functionalized nanoparticles, where its inherent properties are leveraged to create materials with unique characteristics.
Ionic liquids (ILs) are salts with melting points below 100°C, and they have attracted considerable interest as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. The incorporation of renewable, carbohydrate-based moieties into the structure of ILs is a key strategy for enhancing their biodegradability and reducing their toxicity. researchgate.net
Gluconamide derivatives, including those with a butyl group, have been used to synthesize novel ILs. researchgate.net The synthesis typically involves a two-step process. First, an amine is reacted with glucono-δ-lactone to form the gluconamide. researchgate.net This is followed by a quaternization step to create the cationic part of the ionic liquid. researchgate.net
These gluconamide-derived ILs have been thoroughly characterized to determine their physicochemical properties. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess their thermal stability and phase behavior. researchgate.net Additionally, viscosity and conductivity measurements provide insights into their potential applications in various electrochemical systems. researchgate.net The introduction of the "sweet" gluconamide moiety has been shown to drastically reduce the ecotoxicity and cytotoxicity of these ILs compared to their more conventional counterparts. researchgate.net
In one line of research, silica (B1680970) nanoparticles of varying sizes (20 nm, 80 nm, and 250 nm) were functionalized with both a photosensitizer (Rose Bengal) and a gluconamide ligand. researchgate.net The gluconamide moiety acts as a targeting agent for Gram-negative bacteria. researchgate.net Comprehensive characterization of these nanoparticles, including dynamic light scattering (DLS) and photophysical analysis, confirmed their stability and efficient production of singlet oxygen, a key component in photodynamic therapy. researchgate.net
The photophysical properties of these gluconamide-modified nanoparticles are crucial for their function. The table below summarizes key photophysical data for Rose Bengal-loaded, gluconamide-functionalized silica nanoparticles of different sizes. The data demonstrates that the addition of gluconamide can enhance the phototoxic activity of the nanoparticles. researchgate.net
| Nanoparticle System | Absorption Wavelength (λab, nm) | Fluorescence Wavelength (λfl, nm) | Singlet Oxygen Quantum Yield (ΦΔ) |
| RB-G-20@SiNP | ~560 | ~580 | 0.45 |
| RB-G-80@SiNP | ~560 | ~580 | 0.48 |
| RB-G-250@SiNP | ~560 | ~580 | 0.50 |
| Photophysical properties of gluconamide-modified silica nanoparticles (RB-G-X@SiNP) in methanol (B129727). Data adapted from studies on carriers for antimicrobial photodynamic therapy. researchgate.net |
These findings indicate that small, gluconamide-functionalized silica nanoparticles are highly effective for targeted therapies, offering a robust strategy for various advanced research applications. researchgate.net
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations allow for the dynamic exploration of N-Butyl-D-gluconamide, from the flexibility of a single molecule to the collective behavior of many.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com This technique is instrumental in exploring the conformational landscape of this compound, revealing the various three-dimensional shapes the molecule can adopt.
The conformational flexibility of this compound is primarily centered around the rotatable bonds within its structure: the glycosidic bond linking the butyl chain to the gluconamide (B1216962) headgroup and the various torsion angles within the gluco-pyranose ring and its hydroxyl groups. MD simulations track the trajectories of atoms by solving Newton's equations of motion, governed by a potential energy function known as a force field. mdpi.com
Key aspects of MD simulations for conformational analysis include:
Force Fields: A force field is a set of parameters that defines the potential energy of the system. For a molecule like this compound, force fields such as AMBER, CHARMM, or OPLS are commonly employed. nih.govmdpi.com These force fields have been parameterized to accurately model the interactions within biomolecules, including carbohydrates and amides.
Solvent Modeling: Simulations are typically performed in an explicit solvent environment, such as a water box, to mimic physiological or experimental conditions. longdom.org This is crucial as solvent molecules directly interact with and influence the conformation of the solute.
Analysis of Results: From the simulation trajectory, various properties can be analyzed to describe the conformational preferences. This includes monitoring dihedral angles to identify stable rotamers, calculating the radius of gyration to understand the molecule's compactness, and generating Ramachandran-like plots to visualize energetically favorable regions of conformational space. nih.gov Free energy landscapes can be constructed to map the probability of the molecule adopting specific conformations. nih.gov
For this compound, simulations would likely reveal a preference for folded or extended conformations depending on the solvent environment, driven by a delicate balance of intramolecular hydrogen bonds and steric effects. nih.gov
Table 1: Common Methodologies in Molecular Dynamics Conformational Analysis
| Methodology | Description | Application to this compound |
| Force Field Selection | Choosing an appropriate set of parameters (e.g., AMBER, CHARMM, OPLS) to describe the potential energy of the atoms. nih.govmdpi.com | Essential for accurately modeling the carbohydrate and amide moieties. |
| Solvation | Immersing the molecule in a simulated box of solvent (e.g., water) to replicate solution conditions. longdom.org | Crucial for capturing the influence of hydrogen bonding with water on the molecule's shape. |
| Energy Minimization | A preliminary step to relax the initial structure into a low-energy starting conformation. nih.gov | Removes steric clashes or unfavorable contacts before the dynamic simulation begins. |
| Production MD Run | Simulating the system for an extended period (nanoseconds to microseconds) to sample a wide range of conformations. mdpi.com | Allows for the observation of dynamic transitions between different conformational states. |
| Trajectory Analysis | Analyzing the saved atomic coordinates to extract structural and energetic information, such as dihedral angle distributions and free energy surfaces. nih.govnih.gov | Identifies the most stable and frequently occurring conformations of the molecule. |
This compound, as an amphiphilic molecule with a polar gluconamide head and a nonpolar n-butyl tail, has the propensity to self-assemble into ordered supramolecular structures in solution. acs.orgresearchgate.net MD simulations are a key tool for elucidating the mechanisms behind these processes. nih.gov
Simulations can model the spontaneous aggregation of multiple this compound molecules, revealing the primary driving forces. The self-assembly is expected to be driven by:
Hydrogen Bonding: The amide and multiple hydroxyl groups on the gluconamide head are capable of forming extensive intermolecular hydrogen bond networks. These interactions are a primary driving force for the initial association of molecules. researchgate.net
Hydrophobic Interactions: The nonpolar n-butyl chains are driven to cluster together to minimize their contact with water, a phenomenon known as the hydrophobic effect. This clustering stabilizes the core of the self-assembled aggregates. acs.org
By simulating a system containing many this compound molecules in water, researchers can observe the formation of various aggregates, such as micelles or bilayer-like structures. nih.govresearchgate.net Analysis of these simulations can provide detailed information on the structure of the resulting aggregates, the arrangement of the molecules within them, and the specific intermolecular interactions that provide stability. For instance, studies on the closely related N-octyl-D-gluconamide have shown it forms helical fibers, a process that can be modeled computationally to understand the packing and chirality of the assembly. acs.orgacs.org
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a higher level of theoretical detail by solving approximations to the Schrödinger equation. These methods are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules.
DFT is a powerful computational method for investigating the mechanisms of chemical reactions. researchgate.net It can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. nih.govqub.ac.uk
For this compound, DFT could be applied to analyze its synthesis, which typically involves the amidation of D-glucono-1,5-lactone with n-butylamine. A DFT study would involve:
Optimizing Geometries: Calculating the lowest-energy structures of the reactants (D-glucono-1,5-lactone and n-butylamine), the product (this compound), and any proposed intermediates.
Locating the Transition State (TS): Identifying the highest-energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structure of the TS provides insight into the bond-making and bond-breaking processes. researchgate.net
This analysis provides a detailed, step-by-step picture of how the reaction proceeds, rationalizing the reaction conditions and predicting potential byproducts. researchgate.netnih.gov
Table 2: Steps in a DFT-Based Reaction Pathway Analysis
| Step | Objective | Computational Task |
| 1. Reactant/Product Optimization | Find the stable, low-energy structures of all starting materials and final products. | Geometry optimization calculations. researchgate.net |
| 2. Transition State Search | Locate the saddle point on the potential energy surface that connects reactants and products. | Transition state optimization algorithms (e.g., QST2/QST3, Berny). |
| 3. Frequency Calculation | Confirm the nature of the optimized structures. | Reactants/products should have all positive vibrational frequencies; a transition state has exactly one imaginary frequency. researchgate.net |
| 4. Intrinsic Reaction Coordinate (IRC) | Verify that the found transition state correctly connects the desired reactants and products. | IRC calculation follows the reaction path down from the transition state in both directions. |
| 5. Energy Profile Construction | Determine the activation energy and overall thermodynamics of the reaction. | Single-point energy calculations on the optimized structures using a high-level basis set. nih.gov |
Quantum chemistry is also used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structures.
Spectroscopic Properties: DFT calculations can accurately predict various spectroscopic parameters. For example, the calculation of nuclear magnetic shielding tensors allows for the prediction of NMR chemical shifts. worktribe.com Similarly, by calculating the second derivative of the energy with respect to atomic positions, vibrational frequencies corresponding to IR and Raman spectra can be obtained. For complex phenomena like electronic circular dichroism (ECD), combined MD/QM approaches can be used to simulate the spectrum by averaging over many conformations. nih.gov
Intermolecular Forces: The same quantum mechanical principles can be used to study the non-covalent interactions between molecules. The primary intermolecular forces at play in this compound are:
Hydrogen Bonds: Strong dipole-dipole interactions involving H atoms bonded to electronegative atoms (O, N). instituteofeducation.ie
Dipole-Dipole Interactions: Attractions between the permanent dipoles of the polar gluconamide headgroups. docbrown.info
London Dispersion Forces: Temporary dipoles arising from fluctuations in electron density, which are the primary attractive force between the nonpolar butyl chains. libretexts.orglibretexts.org
Quantum chemical calculations can compute the total interaction energy between two or more molecules. By analyzing the electron density distribution, one can generate an electrostatic potential map, which visually indicates the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting sites prone to electrostatic interactions and hydrogen bonding.
Future Directions and Interdisciplinary Research Challenges
Innovations in Environmentally Benign Synthesis and Derivatization Strategies
The development of sustainable and "green" synthetic methodologies for N-Butyl-D-gluconamide is a critical area of future research. While traditional methods for synthesizing aldonamides often involve hazardous solvents and harsh reaction conditions, the focus is shifting towards more eco-friendly procedures. researchgate.netresearchgate.net The direct aminolysis of unprotected sugar lactones, such as δ-gluconolactone, presents a promising and efficient route. researchgate.netresearchgate.net Future innovations will likely concentrate on mechanosynthesis, enzymatic catalysis, and the use of aqueous reaction media to minimize environmental impact and improve economic competitiveness. researchgate.netresearchgate.nettubitak.gov.tr
Key research challenges in this area include:
Solvent-Free and Catalyst-Free Reactions: Exploring mechanochemical methods, such as ball milling, to facilitate the reaction between D-gluconolactone and n-butylamine without the need for solvents or catalysts. researchgate.net
Biocatalytic Synthesis: Utilizing enzymes, such as lipases or proteases, to catalyze the amidation reaction under mild, aqueous conditions, offering high selectivity and reducing by-product formation.
Flow Chemistry Approaches: Developing continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
The derivatization of this compound to introduce new functionalities is another area ripe for innovation. Green chemistry principles will guide the development of new derivatives with tailored properties for specific applications, such as enhanced chelation or improved self-assembly characteristics. researchgate.netrsc.org
Deeper Elucidation of Complex Biological and Supramolecular Mechanisms
This compound exhibits fascinating biological and supramolecular behaviors that are not yet fully understood. Future research will need to employ a combination of advanced analytical techniques and computational modeling to unravel these complex mechanisms.
A key area of investigation is its interaction with biological systems. For instance, this compound has been shown to act as an acceptor for glucosyl transfer in the presence of certain enzymes, such as β-glucosidase. publish.csiro.au Further studies are needed to elucidate the specific binding modes and the kinetics of these interactions. This knowledge could be crucial for designing novel enzyme inhibitors or probes.
The self-assembly of gluconamides into supramolecular structures like fibers, ribbons, and hydrogels is another area of intense interest. acs.orgru.nlresearchgate.netacs.org While it is known that hydrogen bonding and hydrophobic interactions are the primary driving forces, the precise molecular packing and the role of chirality in dictating the morphology of the resulting aggregates require deeper investigation. acs.orgresearchgate.net Advanced techniques such as solid-state NMR, X-ray crystallography, and molecular dynamics simulations will be instrumental in building accurate models of these supramolecular assemblies. researchgate.netnih.gov
Key Research Questions:
What are the specific intermolecular interactions that govern the self-assembly of this compound in different solvents?
How does the chirality of the gluconamide (B1216962) molecule influence the handedness and morphology of the resulting supramolecular structures? acs.orgresearchgate.net
What are the mechanisms underlying the formation of hydrogels and organogels, and how can their properties be tuned for specific applications? ru.nlacs.orgresearchgate.net
Exploration of this compound in Novel Material Platforms
The unique properties of this compound make it an attractive building block for the creation of novel functional materials. Its ability to act as a ligand for metal ions opens up possibilities for the development of new biodegradable chelating agents. nih.govresearchgate.net Research has shown its potential in agricultural applications as a carrier for micronutrients, offering an environmentally friendly alternative to persistent chelators like EDTA. nih.govresearchgate.netmdpi.com
Future exploration in this area could focus on:
Biodegradable Chelates: Designing and synthesizing this compound-based chelates for a wider range of metal ions and evaluating their efficacy in environmental remediation and agriculture. nih.govresearchgate.netmdpi.com
Glycopolymers: Incorporating this compound as a pendant group onto polymer backbones to create novel glycopolymers. rug.nlacs.org These materials could have applications in drug delivery, biomaterials, and as responsive materials. rug.nlnih.gov The synthesis of block copolymers containing this compound segments could lead to self-assembling systems with controlled nanostructures. rug.nl
Stimuli-Responsive Materials: Developing hydrogels and organogels based on this compound that respond to external stimuli such as pH, temperature, or the presence of specific analytes. ru.nlresearchgate.net These "smart" materials could be used in sensors, actuators, and controlled-release systems.
The following table summarizes potential novel material platforms incorporating this compound:
| Material Platform | Potential Applications | Key Research Focus |
| Biodegradable Chelates | Agriculture (micronutrient delivery), Environmental Remediation (heavy metal removal) | Synthesis of metal-specific chelates, Evaluation of biodegradability and efficacy. nih.govresearchgate.netmdpi.com |
| Glycopolymers | Drug Delivery, Biomaterials, Biosensors | Controlled polymerization techniques, Self-assembly in solution, Biocompatibility studies. rug.nlacs.orgnih.gov |
| Stimuli-Responsive Gels | Sensors, Actuators, Controlled Release Systems | Understanding gelation mechanisms, Tuning response to external stimuli. ru.nlacs.orgresearchgate.net |
Synergistic Research Opportunities across Chemistry, Materials Science, and Biochemistry
The multifaceted nature of this compound provides a fertile ground for interdisciplinary research. Synergistic collaborations between chemists, materials scientists, and biochemists are essential to fully exploit its potential.
Chemistry and Materials Science: Chemists can focus on developing novel synthetic routes and derivatization strategies, while materials scientists can investigate the processing and characterization of the resulting materials. researchgate.netresearchgate.netmdpi.com For example, the synthesis of this compound-based polymers can be coupled with studies on their mechanical properties, thermal stability, and performance in devices. beilstein-journals.org
Chemistry and Biochemistry: The synthesis of labeled this compound analogues can provide valuable tools for biochemists to probe enzyme-substrate interactions and other biological processes. publish.csiro.au In return, a deeper understanding of these biological mechanisms can guide the design of new molecules with enhanced bioactivity.
Materials Science and Biochemistry: The development of this compound-based biomaterials, such as hydrogels for cell culture or drug delivery, requires a close collaboration between materials scientists and biochemists. acs.orgnih.gov Biocompatibility testing, studies on cell-material interactions, and in vivo evaluation are crucial steps in translating these materials from the laboratory to clinical applications.
The successful realization of these future directions will not only advance our fundamental understanding of this compound but also lead to the development of innovative technologies with significant societal impact.
Q & A
Q. What are the recommended synthetic methodologies for producing N-Butyl-D-gluconamide with high yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or enzymatic catalysis. For chemical synthesis:
Reaction Optimization : Use D-gluconic acid and n-butylamine under reflux conditions with a coupling agent (e.g., EDC/HOBt) in anhydrous DMF. Monitor pH to prevent racemization .
Purification : Employ column chromatography (silica gel, eluting with CHCl₃:MeOH 9:1) or recrystallization from ethanol .
Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 3.5–4.2 ppm for sugar protons) and high-resolution mass spectrometry (HRMS) .
- Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Chemical Coupling | 65–75 | ≥95 | Racemization control |
| Enzymatic Catalysis | 50–60 | ≥90 | Enzyme stability and cost |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in H₂O:ACN 85:15) with UV detection at 210 nm .
- Spectroscopy : FTIR for functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹) and NMR for stereochemical confirmation .
- Mass Spectrometry : LC-MS/MS for quantifying trace impurities (<0.1%) using MRM transitions .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Cell-Based Assays : Use in vitro models (e.g., human fibroblasts or macrophages) to test anti-inflammatory activity via ELISA (TNF-α/IL-6 quantification) .
- Controls : Include positive controls (e.g., dexamethasone) and solvent-only negative controls.
- Dose-Response : Test concentrations from 1 µM to 100 µM, with triplicate replicates .
Advanced Research Questions
Q. How should researchers design experiments to address conflicting bioactivity data across different cell lines?
- Methodological Answer :
- Hypothesis Testing : Determine if discrepancies arise from cell-specific receptor expression or metabolic differences.
- Method Validation :
Use orthogonal assays (e.g., Western blot for NF-κB pathway vs. qPCR for cytokine mRNA) .
Standardize culture conditions (e.g., hypoxia vs. normoxia) and passage numbers .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare inter-group variability .
Q. What strategies can resolve contradictions in solubility and stability data of this compound under physiological conditions?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Measure via UV spectrophotometry .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
- Data Reconciliation : Compare with literature using cheminformatics tools (e.g., PubChem solubility datasets) and validate via independent labs .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with Toll-like receptor 4 (TLR4) or COX-2 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .
- Validation : Correlate in silico data with SPR (surface plasmon resonance) binding assays .
Data Presentation and Reproducibility Guidelines
- Statistical Reporting : Adhere to NIH guidelines for preclinical studies. Report exact p-values, effect sizes, and confidence intervals. For n < 5, show individual data points .
- Figure Standards : Include error bars (SEM/SD), specify biological vs. technical replicates, and provide raw data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
